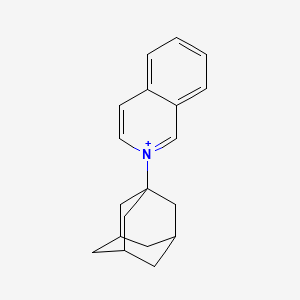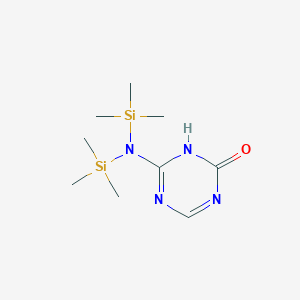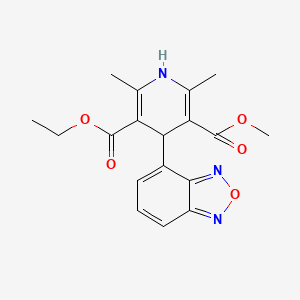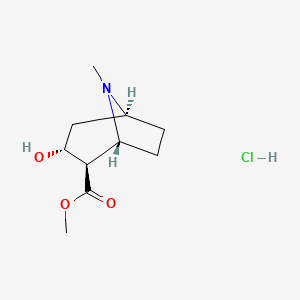
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride is a complex organometallic compound that combines elements of cyclopentene, diphenylphosphane, iron, palladium, toluene, and dichloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride typically involves the following steps:
Formation of Cyclopent-2-en-1-yl(diphenyl)phosphane: This can be achieved by reacting cyclopentadiene with diphenylphosphane under controlled conditions.
Complexation with Iron and Palladium: The cyclopent-2-en-1-yl(diphenyl)phosphane is then reacted with iron and palladium salts in the presence of toluene as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation.
Addition of Dichloride: Finally, dichloride is introduced to the reaction mixture to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution can be facilitated by using strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction could produce hydride complexes.
Wissenschaftliche Forschungsanwendungen
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interaction of metal complexes with biological molecules.
Medicinal Chemistry:
Wirkmechanismus
The mechanism by which cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride exerts its effects involves coordination chemistry. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron(II) dicarbonyl dimer: Similar in that it contains cyclopentadienyl and iron.
Triphenylphosphine palladium dichloride: Contains palladium and phosphine ligands.
Cyclopentadienylmanganese tricarbonyl: Another organometallic compound with cyclopentadienyl.
Uniqueness
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride is unique due to its combination of cyclopentene, diphenylphosphane, iron, and palladium in a single complex
Eigenschaften
Molekularformel |
C41H42Cl2FeP2Pd |
|---|---|
Molekulargewicht |
829.9 g/mol |
IUPAC-Name |
cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride |
InChI |
InChI=1S/2C17H17P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-7,9-13,17H,8,14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
RCIIZJSUTWVGSD-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=CC=C1.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)







![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)

![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)


